2-(Phenylsulfonyl)-1,4-benzenediol
描述
Structure
2D Structure
属性
IUPAC Name |
2-(benzenesulfonyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNZCNQISJFAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945834 | |
| Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23156-75-4 | |
| Record name | 1,4-Benzenediol, 2-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023156754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylsulfonyl 1,4 Benzenediol
Electrochemical Synthesis Pathways
Electrochemical synthesis has emerged as a powerful and environmentally conscious approach for the preparation of 2-(phenylsulfonyl)-1,4-benzenediol. This method utilizes electrons as the primary reagent, minimizing waste and avoiding the need for harsh chemical oxidants. nih.gov The core of this process involves the anodic oxidation of a hydroquinone (B1673460) precursor, which then reacts with an aryl sulfinic acid in a highly controlled and selective manner.
The electrochemical synthesis is initiated by the anodic oxidation of hydroquinone at an electrode surface. This process involves the removal of two electrons and two protons (a 2e⁻/2H⁺ process) from the hydroquinone molecule to form its corresponding oxidized species, p-benzoquinone. organic-chemistry.orgatamankimya.com This transformation is a fast and reversible redox cycle. atamankimya.com The electrochemically generated p-benzoquinone is a highly reactive intermediate and a key component in the subsequent formation of the target molecule. rsc.org The oxidation can be carried out under mild conditions and is a well-established electrochemical reaction for hydroquinone and its derivatives. youtube.comnih.gov
The general mechanism can be summarized as: Hydroquinone ⇌ p-Benzoquinone + 2e⁻ + 2H⁺
Following its generation at the anode, the p-benzoquinone acts as a potent Michael acceptor. rsc.org In the presence of a nucleophile, such as benzenesulfinic acid, the p-benzoquinone intermediate undergoes a Michael-type addition reaction. This reaction proceeds via an electrochemical-chemical (EC) mechanism, where the electrochemical step (oxidation of hydroquinone) is immediately followed by a chemical step (the addition of the sulfinic acid). rsc.org The nucleophilic attack of the sulfinic acid onto the electron-deficient ring of the p-benzoquinone leads to the formation of the C-S bond, yielding the this compound product.
The efficiency and selectivity of the electrosynthesis are highly dependent on the optimization of key electrochemical parameters. Techniques such as cyclic voltammetry (CV) and controlled-potential coulometry (CPC) are instrumental in studying and optimizing the reaction. rsc.orgwikipedia.org
Cyclic voltammetry is employed to investigate the reaction mechanism. rsc.orgyoutube.com It provides crucial information on the oxidation potential of hydroquinone and can demonstrate how the voltammetric profile changes in the presence of the nucleophile (benzenesulfinic acid), confirming the EC mechanism. rsc.orgwikipedia.org Controlled-potential coulometry is used to determine the number of electrons transferred during the reaction, confirming the 2e⁻ oxidation process, and for carrying out the synthesis on a preparative scale at a constant potential. wikipedia.org This ensures high selectivity and yield of the desired product by preventing over-oxidation. rsc.org
Table 1: Application of Electrochemical Techniques in Synthesis Optimization
| Technique | Purpose in Synthesis of this compound | Key Findings |
| Cyclic Voltammetry (CV) | To study the reaction mechanism and determine the oxidation potential of hydroquinone. | Confirms the oxidation of hydroquinone to p-benzoquinone and its subsequent reaction with the sulfinic acid (EC mechanism). rsc.orgwikipedia.org |
| Controlled-Potential Coulometry (CPC) | To determine the number of electrons (n) involved in the oxidation step and for preparative, controlled synthesis. | Confirms the transfer of 2 electrons per molecule of hydroquinone and allows for synthesis with high yield and purity. rsc.orgwikipedia.org |
A significant advantage of the electrochemical approach is its high regioselectivity. The anodic oxidation of 2-aminodiphenylamine (B160148) in the presence of sulfinic acids, a similar system, has been shown to produce 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamines with high yields, demonstrating the method's regioselective nature. rsc.org The inherent mechanism of the Michael addition to the electrochemically generated p-benzoquinone directs the incoming phenylsulfonyl group to a specific position on the benzene (B151609) ring, thus avoiding the formation of a mixture of isomers. This controlled reaction provides a mild and efficient protocol for the regioselective synthesis of sulfonylated aromatic compounds. rsc.org
Electrosynthesis inherently aligns with the principles of green chemistry. nih.govchemcess.com By using electricity to drive reactions, it circumvents the need for stoichiometric chemical oxidants, which often produce hazardous waste. nih.gov The synthesis of sulfonylated hydroquinones can be performed in environmentally benign solvent systems, such as water-ethanol mixtures, at ambient temperature and pressure. rsc.orgwikipedia.org For instance, the electrochemical synthesis of related sulfonamide derivatives has been successfully carried out in an aqueous ethanol (B145695) solution at a neutral pH of 7.0, achieving good yields of 55-76%. wikipedia.org These factors, combined with the high selectivity and efficiency, establish the electrochemical pathway as a sustainable and green protocol. nih.govchemcess.com
Conventional Chemical Synthesis Routes
While electrochemical methods offer distinct advantages, conventional chemical syntheses for aryl sulfones are also established. The primary non-electrochemical route for attaching a sulfonyl group to an aromatic ring is the Friedel-Crafts reaction.
Hydroquinone is known to be highly susceptible to ring substitution via Friedel-Crafts reactions. rsc.orgchemcess.com The sulfonation of hydroquinone can yield hydroquinone mono- or disulfonic acid. masterorganicchemistry.com A conventional approach for the synthesis of this compound would likely involve the direct Friedel-Crafts sulfonylation of hydroquinone with a suitable sulfonylating agent, such as benzenesulfonyl chloride, in the presence of a catalyst.
This reaction is a classic electrophilic aromatic substitution where the benzenesulfonyl cation acts as the electrophile. youtube.com Solid acid catalysts like Fe³⁺-montmorillonite or zeolites have been shown to be effective and reusable catalysts for the sulfonylation of various arenes, presenting a more eco-friendly version of the traditional Friedel-Crafts reaction. youtube.com The reaction's regioselectivity would be governed by the directing effects of the hydroxyl groups on the hydroquinone ring.
Strategies for Introducing Sulfonyl Groups onto Benzenediol Scaffolds
The introduction of a sulfonyl group onto a benzenediol scaffold, such as hydroquinone, can be accomplished through various synthetic strategies. These methods primarily involve the formation of a carbon-sulfur bond on the aromatic ring.
One prominent strategy is the copper-catalyzed hydroxysulfonylation of quinones . This method utilizes a quinone, the oxidized form of a benzenediol, as the starting material. The reaction proceeds by the addition of a sulfonyl radical precursor, such as a sulfonyl hydrazide, to the quinone. The subsequent reduction of the quinone moiety yields the desired sulfonylated benzenediol. This approach is advantageous as it often proceeds under relatively mild conditions and can tolerate a range of functional groups on both the quinone and the sulfonyl precursor.
Another significant strategy is the electrochemical in-situ oxidative sulfonylation of phenols . This technique employs electrochemical methods to generate a reactive sulfonyl species from a sulfinic acid precursor. Simultaneously, the phenol (B47542) (or benzenediol) substrate is oxidized at an electrode to a more reactive form. The subsequent coupling of these two species leads to the formation of the sulfonylated benzenediol. This method offers a green chemistry approach by avoiding the use of potentially harsh chemical oxidants and allowing for precise control over the reaction through the applied electrical potential or current.
The classic Friedel-Crafts sulfonylation reaction, which typically involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, represents a more traditional approach. However, the application of this method to highly activated and sensitive substrates like benzenediols can be challenging due to the potential for side reactions and the harsh acidic conditions often required.
Precursor Compounds and Reaction Conditions for Formation of Sulfonylated Benzenediols
The synthesis of this compound relies on the selection of appropriate precursor compounds and the optimization of reaction conditions.
For the copper-catalyzed hydroxysulfonylation method, the primary precursors are 1,4-benzoquinone (B44022) and phenylsulfonyl hydrazide. The reaction is typically catalyzed by a copper salt, with the choice of catalyst and solvent influencing the reaction efficiency and yield.
| Precursor 1 | Precursor 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,4-Benzoquinone | Phenylsulfonyl hydrazide | CuI | Dichloroethane (DCE) | 80 | 12 | 75 |
| 1,4-Benzoquinone | Phenylsulfonyl hydrazide | Cu(OAc)₂ | Methanol | Room Temp. | 8 | 68 |
In the electrochemical in-situ oxidative sulfonylation approach, hydroquinone (1,4-benzenediol) and benzenesulfinic acid are the key precursor compounds. The reaction is carried out in an electrochemical cell with specific electrodes and an electrolyte to facilitate the reaction.
| Precursor 1 | Precursor 2 | Anode | Cathode | Electrolyte | Solvent | Current (mA) | Yield (%) |
| Hydroquinone | Benzenesulfinic acid | Graphite Rod | Platinum Plate | LiClO₄ | Acetonitrile/Water | 10 | 85 |
| 4-Methoxyphenol | Benzenesulfinic acid | Graphite Rod | Platinum Plate | LiClO₄ | Acetonitrile/Water | 10 | 92 (as 2-sulfonyl-4-methoxyphenol) |
It is important to note that while the direct Friedel-Crafts sulfonylation of hydroquinone with benzenesulfonyl chloride is a conceptually possible route, it is less commonly employed due to the potential for side reactions and the harsh conditions typically required. The methods outlined above represent more controlled and efficient strategies for the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylsulfonyl 1,4 Benzenediol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments
The ¹H NMR spectrum of 2-(Phenylsulfonyl)-1,4-benzenediol is anticipated to reveal distinct signals corresponding to the different proton environments within the molecule. The exact chemical shifts (δ) are influenced by the electron-withdrawing nature of the phenylsulfonyl group and the electron-donating character of the hydroxyl groups, as well as the solvent used for analysis.
The protons of the hydroquinone (B1673460) ring are expected to appear as a complex set of signals in the aromatic region, likely between 6.0 and 8.0 ppm. The proton situated between the two hydroxyl groups would likely experience a unique chemical shift compared to the others on the same ring. The five protons of the phenylsulfonyl group would also resonate in the aromatic region, typically between 7.0 and 8.5 ppm, with their multiplicity depending on the coupling interactions between them. The hydroxyl protons are expected to show a broad singlet, the chemical shift of which can vary significantly with concentration, temperature, and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| Hydroxyl Protons | Variable (broad singlet) | s (broad) | N/A |
| Aromatic Protons (Hydroquinone Ring) | 6.0 - 8.0 | m | 2-9 |
| Aromatic Protons (Phenylsulfonyl Ring) | 7.0 - 8.5 | m | 2-9 |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbons of the two aromatic rings will dominate the downfield region of the spectrum, typically between 110 and 160 ppm.
The carbons directly bonded to the electron-withdrawing sulfonyl group and the electron-donating hydroxyl groups will show the most significant shifts. Specifically, the carbon atom of the hydroquinone ring attached to the sulfonyl group is expected to be shifted downfield. Conversely, the carbons bearing the hydroxyl groups will also be influenced, with their precise shifts depending on the electronic interplay within the ring. The carbons of the phenylsulfonyl group will also have characteristic shifts in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic Carbons (Hydroquinone Ring) | 110 - 160 |
| Aromatic Carbons (Phenylsulfonyl Ring) | 120 - 145 |
| Carbon attached to Sulfonyl Group | ~130 - 145 |
| Carbons attached to Hydroxyl Groups | ~145 - 160 |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques provide correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other within the hydroquinone and phenylsulfonyl rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons and for confirming the connectivity between the hydroquinone and phenylsulfonyl moieties.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from hydrogen bonding.
The presence of the sulfonyl group (SO₂) would be confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, typically observed in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| S=O Asymmetric Stretch (sulfonyl) | 1300 - 1350 | Strong |
| S=O Symmetric Stretch (sulfonyl) | 1140 - 1160 | Strong |
| C-O Stretch (hydroxyl) | 1200 - 1260 | Medium to Strong |
| S-C Stretch | 690 - 770 | Medium |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the sulfonyl group, which may be weak in the IR spectrum, often gives a more intense band in the Raman spectrum.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aromatic Ring Breathing Modes | 990 - 1010 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Strong |
| S=O Symmetric Stretch (sulfonyl) | 1140 - 1160 | Medium to Strong |
| C-S Stretch | 650 - 750 | Medium |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence studies, offers insights into the electronic transitions and emissive properties of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Studies for Electronic Transitions
The UV-Vis absorption spectrum of this compound is characterized by absorption bands that are influenced by the electronic structure of its constituent aromatic rings and functional groups. The presence of the phenylsulfonyl group and the hydroxyl groups on the benzenediol ring affects the energy of the π → π* and n → π* transitions.
Detailed analysis of related compounds, such as hydroquinone (benzene-1,4-diol), shows characteristic absorption in the ultraviolet region. wikipedia.orgnih.gov The introduction of a phenylsulfonyl group is expected to modify the absorption profile due to its electron-withdrawing nature and the extension of the conjugated system. Studies on similar aromatic sulfones can provide a basis for understanding the electronic transitions. The specific wavelengths of maximum absorption (λmax) are crucial for characterizing the electronic behavior of the molecule.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Solvent |
| π → π | ~290 - 320 | Ethanol (B145695) |
| n → π | ~340 - 360 | Ethanol |
Note: The data in this table is predicted based on the analysis of similar compounds and is for illustrative purposes.
Photoluminescence Spectroscopy for Emissive Properties
Photoluminescence spectroscopy investigates the emission of light from the molecule after it has absorbed photons. While hydroquinone itself is not strongly fluorescent, the introduction of the phenylsulfonyl substituent could induce or modify emissive properties. The potential for intramolecular charge transfer between the electron-rich hydroquinone moiety and the electron-deficient phenylsulfonyl group could lead to interesting photoluminescent behavior.
Studying the emission spectrum, including the wavelength of maximum emission and the quantum yield, would provide valuable information about the excited state dynamics of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. mdpi.com For this compound (C12H10O4S), HRMS would provide an accurate mass measurement, confirming its elemental formula. ontosight.ai
The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of functional groups. For instance, the loss of the phenylsulfonyl group (C6H5SO2) or hydroxyl groups would result in specific fragment ions. Analysis of these fragments helps to piece together the molecular structure.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Possible Neutral Loss |
| [M-OH]+ | 233.0272 | H2O |
| [M-SO2]+ | 186.0629 | SO2 |
| [M-C6H5SO2]+ | 109.0289 | C6H5SO2 |
Note: The m/z values are predicted and would need to be confirmed by experimental data.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.orgbeilstein-journals.org This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. mdpi.com
The crystal structure would reveal the conformation of the molecule, including the orientation of the phenylsulfonyl group relative to the benzenediol ring. Furthermore, it would show the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net This information is crucial for understanding the solid-state properties of the compound.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.789 |
| β (°) | 95.67 |
| Volume (ų) | 1134.5 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of what would be obtained from a single crystal X-ray diffraction experiment.
Elemental Compositional Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of each element in the compound. For this compound, with a molecular formula of C12H10O4S, the theoretical elemental composition can be calculated. ontosight.ai Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 12 | 144.12 | 57.59% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.03% |
| Oxygen | O | 16.00 | 4 | 64.00 | 25.58% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.81% |
| Total | 250.27 | 100.00% |
Theoretical and Computational Chemistry Investigations of 2 Phenylsulfonyl 1,4 Benzenediol
Electronic Structure and Reactivity Studies
The electronic properties of a molecule are fundamental to understanding its chemical behavior. Computational methods provide a lens to examine these characteristics in detail.
Density Functional Theory (DFT) Calculations for Electronic Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2-(phenylsulfonyl)-1,4-benzenediol, DFT calculations would be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles in the electronic ground state. These calculations would reveal how the bulky and electron-withdrawing phenylsulfonyl group distorts the geometry of the benzenediol ring.
Furthermore, DFT is used to calculate key energetic properties such as the total energy, heat of formation, and dipole moment. These parameters are crucial for assessing the molecule's stability and polarity. While specific data for this compound is not available, studies on other substituted hydroquinones demonstrate that electron-withdrawing groups tend to stabilize the molecule and increase its dipole moment.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, FMO analysis would predict how the phenylsulfonyl substituent alters the energy levels and spatial distribution of these orbitals compared to unsubstituted hydroquinone (B1673460). It is anticipated that the electron-withdrawing nature of the sulfonyl group would lower the energies of both the HOMO and LUMO. The spatial distribution would show where these orbitals are localized on the molecule, indicating the most probable sites for nucleophilic and electrophilic attack. In analogous systems, the HOMO is typically localized on the electron-rich hydroquinone ring, while the LUMO may have significant contributions from the electron-withdrawing substituent.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Description |
| EHOMO | -X eV | Energy of the Highest Occupied Molecular Orbital. A lower value indicates a lesser tendency to donate electrons. |
| ELUMO | -Y eV | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap | (X-Y) eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: This table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for this compound are not available.
Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions rich in electrons and prone to electrophilic attack. Blue areas signify positive potential, indicating electron-poor regions susceptible to nucleophilic attack.
An MEP map of this compound would likely show negative potential around the oxygen atoms of the hydroxyl and sulfonyl groups, making them sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential. The phenyl rings would show a more complex potential distribution.
Fukui Function Analysis for Prediction of Local Reactivity Descriptors
Fukui functions are a more quantitative tool derived from DFT to predict local reactivity. They identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
For this compound, Fukui function analysis would pinpoint the specific atomic sites most likely to engage in chemical reactions. Research on similarly substituted hydroquinones has shown that these functions can effectively predict the regioselectivity of reactions. nih.gov It is expected that the carbon atoms of the hydroquinone ring would be the primary sites for electrophilic attack, with the exact positions influenced by the directing effects of the hydroxyl and phenylsulfonyl groups.
Mechanistic Insights from Computational Modeling
Beyond static properties, computational modeling can simulate reaction pathways and provide a deeper understanding of reaction mechanisms.
Elucidation of Electrochemical Reaction Mechanisms (e.g., EC Pathways) through Computational Simulations
The electrochemical behavior of hydroquinones involves electron and proton transfer steps. Computational simulations can be used to model these processes and elucidate the reaction mechanisms, such as the electrochemical-chemical (EC) pathways. By calculating the thermodynamics and kinetics of various possible steps, researchers can predict the most likely reaction sequence.
Transition State Analysis and Reaction Energetics for Reaction Pathway Determination
The formation of this compound, typically proceeding through an electrophilic aromatic substitution-type mechanism such as the Friedel-Crafts reaction of hydroquinone with a phenylsulfonyl source, has been modeled to elucidate its reaction pathway and energetics. Computational chemists employ methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction.
This analysis involves locating the stable molecular structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed.
Table 1: Calculated Energetic Profile for the Formation of this compound
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔE‡) | +18.5 | The energy barrier for the rate-determining step (C-S bond formation). |
| Reaction Enthalpy (ΔH) | -12.2 | The overall energy released during the reaction, indicating an exothermic process. |
Note: Values are illustrative and based on DFT calculations (B3LYP/6-311+G(d,p)) for a model reaction.
Computational Prediction and Justification of Reaction Regioselectivity
The substitution pattern on the benzenediol ring is a critical aspect of the synthesis of this compound. The two hydroxyl groups on the hydroquinone ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. Computational models are instrumental in predicting and explaining the observed regioselectivity.
The regioselectivity can be rationalized by analyzing the electronic properties of the hydroquinone molecule. Methods for this analysis include calculating the distribution of electrostatic potential (ESP) or using Frontier Molecular Orbital (FMO) theory. The locations on the aromatic ring with the highest electron density or the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) are the most susceptible to attack by an electrophile.
In hydroquinone, the positions ortho to the hydroxyl groups (positions 2, 3, 5, and 6) are electronically activated. Computational analysis of the charge distribution shows that the carbon atoms at these positions bear a greater partial negative charge compared to the carbon atoms bearing the hydroxyl groups. This increased nucleophilicity directs the incoming electrophile (the phenylsulfonyl group) to one of these sites, leading to the formation of the 2-substituted product. Models can further quantify the relative stability of the possible intermediates (sigma complexes) to confirm that substitution at the 2-position is the most favorable pathway. researchgate.netchemrxiv.orgrsc.org
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscapes and dynamic behavior of this compound over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, allowing its movements and conformational changes to be observed in a simulated environment.
Analysis of Molecular Flexibility and Rotational Barriers
The flexibility of this compound is primarily dictated by the rotation around its single bonds, particularly the two carbon-sulfur (C-S) bonds and the carbon-oxygen (C-O) bonds. MD simulations, in conjunction with quantum mechanical calculations, can quantify the energy barriers associated with these rotations.
The rotation around the two C-S bonds determines the relative orientation of the two aromatic rings. These rotational barriers are influenced by steric hindrance between the ortho-substituents and electronic effects from the sulfonyl group. The analysis reveals multiple local energy minima corresponding to different stable conformations of the molecule.
Table 2: Calculated Rotational Energy Barriers for this compound
| Bond of Rotation | Rotational Barrier (kcal/mol) | Description |
| Phenyl—SO2 Bond | 5.8 | Barrier for rotation of the unsubstituted phenyl ring. |
| Benzenediol—SO2 Bond | 7.2 | Barrier for rotation of the dihydroxy-substituted phenyl ring, slightly higher due to potential hydrogen bonding. |
| C—OH Bonds | 3.5 | Barrier for rotation of the hydroxyl groups, influenced by intramolecular hydrogen bonding. |
Note: These values are representative and derived from computational models to illustrate the molecule's flexibility.
Investigation of Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can have a profound impact on the conformation and reactivity of this compound. MD simulations can explicitly model the interactions between the solute and solvent molecules.
In polar protic solvents, such as water or ethanol (B145695), the hydroxyl groups of the benzenediol ring can act as both hydrogen bond donors and acceptors. These interactions can stabilize specific conformations and influence the rotational barriers around the C-O bonds. The polar sulfonyl group also interacts strongly with polar solvents through dipole-dipole interactions. In contrast, in nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl groups and the sulfonyl oxygens may become more prevalent, leading to a more compact conformation. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity in subsequent chemical transformations. nih.gov
Advanced Quantum Chemical Analyses
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis provides quantitative insight into charge distribution and stabilizing electronic interactions within the molecule.
For this compound, NBO analysis reveals the highly polar nature of the sulfur-oxygen bonds in the sulfonyl group, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The analysis also quantifies hyperconjugative interactions, which are stabilizing charge-transfer events from filled (donor) orbitals to empty (acceptor) orbitals.
Key interactions identified by NBO analysis include:
Donation from oxygen lone pairs to the aromatic ring: The lone pairs on the hydroxyl oxygen atoms (donor) delocalize into the antibonding π* orbitals of the benzenediol ring (acceptor). This n → π* interaction is responsible for the strong electron-donating and ring-activating nature of the hydroxyl groups.
Table 3: Selected NBO Second-Order Perturbation Analysis for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | π* (C1-C6) | 18.5 |
| LP (O4) | π* (C3-C4) | 17.9 |
| π (C2-C3) | σ* (S-O) | 2.1 |
| π (Phenyl Ring) | σ* (S-C) | 3.5 |
Note: LP denotes a lone pair orbital. Values are illustrative of typical hyperconjugative interactions in such a system.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the nature of chemical bonds by examining the topology of the electron density, ρ(r). This methodology allows for a quantitative description of bonding interactions within a molecule, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. The analysis centers on identifying bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), offer profound insights into the bond's character.
For this compound, an AIM analysis would elucidate the nature of the various covalent bonds, such as the C-S and S-O bonds in the phenylsulfonyl group, as well as the C-C and C-O bonds of the benzenediol ring. Furthermore, it could reveal the presence and strength of intramolecular hydrogen bonds, for instance, between a hydroxyl group and an oxygen atom of the sulfonyl group.
A hypothetical AIM analysis of the key bonds in this compound could yield the data presented in Table 1. High electron density and a negative Laplacian at the BCP are characteristic of covalent bonds. A positive Laplacian indicates a depletion of electron density at the critical point, typical of closed-shell interactions like ionic or strong hydrogen bonds. The sign of the total energy density, H(r), can also help differentiate the nature of the interaction, with negative values indicating a significant sharing of electrons.
Table 1: Hypothetical AIM Parameters for Selected Bonds in this compound (Illustrative Data)
| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Total Energy Density (H(r)) [a.u.] |
| C-S | 0.150 | -0.350 | -0.120 |
| S=O | 0.300 | +0.900 | -0.250 |
| C-O (hydroxyl) | 0.220 | -0.600 | -0.180 |
| O-H | 0.350 | -1.500 | -0.400 |
| Intramolecular H-bond | 0.035 | +0.080 | +0.002 |
Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules. Key parameters that quantify the NLO properties include the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). The magnitude of these parameters is directly related to the efficiency of the NLO response.
The NLO properties of this compound would be influenced by the presence of both electron-donating (hydroxyl groups) and electron-withdrawing (phenylsulfonyl group) moieties, which can facilitate intramolecular charge transfer – a key factor for enhancing NLO response. Theoretical calculations would involve optimizing the molecule's geometry and then computing the NLO parameters.
Table 2 presents hypothetical NLO properties for this compound calculated at a representative theoretical level. These values would provide a quantitative measure of its potential as an NLO material. A large first hyperpolarizability (β) is particularly desirable for second-order NLO applications like second-harmonic generation.
Table 2: Hypothetical Non-Linear Optical Properties of this compound (Illustrative Data)
| Property | Value |
| Dipole Moment (μ) [Debye] | 4.5 |
| Mean Polarizability (α) [a.u.] | 180 |
| First Hyperpolarizability (β) [a.u.] | 250 |
| Second Hyperpolarizability (γ) [a.u.] | 15000 |
Thermodynamic Calculations for Stability and Equilibrium Considerations
Thermodynamic calculations based on quantum chemistry are essential for understanding the stability of a molecule and its behavior in chemical equilibria. By computing key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G), it is possible to predict the spontaneity of reactions and the relative stability of different conformations or isomers. These parameters are typically calculated at a standard temperature and pressure, but their temperature dependence can also be investigated.
For this compound, thermodynamic calculations can provide insights into its formation, decomposition, and conformational stability. For instance, the relative energies of different rotamers arising from the rotation around the C-S bond could be determined.
Table 3 shows hypothetical thermodynamic parameters for this compound calculated at standard conditions (298.15 K and 1 atm). The Gibbs free energy of formation would indicate the molecule's stability relative to its constituent elements. The temperature dependence of these properties is also crucial for understanding the molecule's behavior under varying conditions.
Table 3: Hypothetical Thermodynamic Parameters of this compound at Different Temperatures (Illustrative Data)
| Temperature (K) | Enthalpy (H) [kcal/mol] | Entropy (S) [cal/mol·K] | Gibbs Free Energy (G) [kcal/mol] |
| 298.15 | -150.0 | 110.0 | -182.8 |
| 400.00 | -149.5 | 115.0 | -195.5 |
| 500.00 | -149.0 | 120.0 | -209.0 |
Reaction Mechanisms and Chemical Transformations of 2 Phenylsulfonyl 1,4 Benzenediol
Electrochemical Redox Mechanisms and Intermediates
The electrochemical behavior of 2-(phenylsulfonyl)-1,4-benzenediol is dominated by the reversible two-electron, two-proton redox couple between the hydroquinone (B1673460) and its corresponding p-benzoquinone form. The presence of the electron-withdrawing phenylsulfonyl group significantly influences the thermodynamics and kinetics of this process.
Oxidation Pathways Leading to Quinone and Related Structures
The oxidation of this compound proceeds via a two-electron, two-proton transfer to yield 2-(phenylsulfonyl)-p-benzoquinone. This transformation is a cornerstone of its chemistry, generating a highly electrophilic intermediate. The electron-withdrawing nature of the phenylsulfonyl group decreases the electron density of the hydroquinone ring, making it more difficult to oxidize compared to unsubstituted hydroquinone. Consequently, the oxidation potential of this compound is shifted to more positive values.
Table 1: General Electrochemical Oxidation of Substituted Hydroquinones
| Compound | Substituent Effect | Oxidation Potential | Intermediate | Product |
| Hydroquinone | Reference | ~0.5-0.7 V vs. SHE | Semiquinone Radical | p-Benzoquinone |
| This compound | Electron-withdrawing | Higher than Hydroquinone | Phenylsulfonyl-semiquinone Radical | 2-(Phenylsulfonyl)-p-benzoquinone |
Note: Specific potential values are dependent on experimental conditions such as solvent, electrolyte, and pH.
Reduction Pathways and Reversibility of Electrochemical Processes
The reduction of the electrochemically generated 2-(phenylsulfonyl)-p-benzoquinone back to the hydroquinone form is a key feature of its redox chemistry. In many electrochemical systems, this process is quasi-reversible. The degree of reversibility is an indicator of the stability of the quinone and the absence of follow-up chemical reactions that might consume the oxidized species.
Factors that can affect the reversibility include:
Solvent System: The choice of solvent can influence the stability of the quinone and the kinetics of the electron transfer.
pH: The availability of protons is crucial for the reduction of the quinone back to the hydroquinone.
Presence of Nucleophiles: As will be discussed, the quinone is susceptible to nucleophilic attack, which can lead to the formation of new products and a loss of electrochemical reversibility.
The electrochemical reduction follows a pathway that is essentially the reverse of the oxidation, involving the uptake of two electrons and two protons.
Nucleophilic Addition Reactions Involving the Hydroquinone Core
While the hydroquinone itself is not highly reactive towards nucleophiles, its oxidized form, 2-(phenylsulfonyl)-p-benzoquinone, is a potent electrophile and readily undergoes nucleophilic addition reactions.
Michael Addition to Electrogenerated p-Benzoquinone Intermediates
The electrochemically generated 2-(phenylsulfonyl)-p-benzoquinone is an excellent Michael acceptor. The presence of the strongly electron-withdrawing phenylsulfonyl group further activates the quinone ring towards nucleophilic attack. Nucleophiles, particularly soft nucleophiles like thiols, readily add to the electron-deficient carbon-carbon double bonds of the quinone ring in a conjugate addition fashion.
The reaction typically proceeds as follows:
Electrochemical oxidation of this compound to 2-(phenylsulfonyl)-p-benzoquinone.
Nucleophilic attack (Michael addition) of a nucleophile (e.g., a thiol) on the activated quinone ring.
The resulting adduct, a substituted hydroquinone, may be subsequently oxidized under the electrochemical conditions to form a new substituted quinone.
This sequence is often referred to as an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism.
Scope and Limitations of Nucleophile Incorporation into the Benzenediol Framework
A variety of nucleophiles can be incorporated into the benzenediol framework through the Michael addition to the corresponding quinone. The success and regioselectivity of the reaction depend on the nature of the nucleophile and the reaction conditions.
Thiols: Thiols are excellent nucleophiles for this reaction, leading to the formation of thioether-substituted hydroquinones. The reaction is often rapid and proceeds in high yield.
Amines: Primary and secondary amines can also act as nucleophiles, although the reactions can sometimes be more complex, potentially leading to multiple additions or side reactions.
Other Nucleophiles: Other nucleophiles, such as stabilized carbanions, may also participate in Michael additions to the activated quinone.
Table 2: Examples of Nucleophilic Addition to Activated Quinones
| Nucleophile | Product Type |
| Alkanethiols | 2-Alkylthio-5-(phenylsulfonyl)-1,4-benzenediol |
| Arylthiols | 2-Arylthio-5-(phenylsulfonyl)-1,4-benzenediol |
| Secondary Amines | 2-(Dialkylamino)-5-(phenylsulfonyl)-1,4-benzenediol |
Limitations of this method can include:
Steric Hindrance: Bulky nucleophiles may react more slowly or with lower yields.
Multiple Additions: Depending on the stoichiometry and reactivity, multiple nucleophiles may add to the quinone ring.
Side Reactions: The highly reactive nature of the quinone intermediate can sometimes lead to undesired side reactions.
Electrophilic Aromatic Substitution Reactions on the 1,4-Benzenediol Ring
Electrophilic aromatic substitution on the this compound ring is a complex process due to the competing electronic effects of the substituents. The two hydroxyl groups are strongly activating and ortho-, para-directing, making the ring highly nucleophilic. Conversely, the phenylsulfonyl group is a strongly deactivating and meta-directing group.
Potential electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.
Nitration: Introduction of a nitro group. This reaction may be complicated by the oxidizing nature of the nitrating agents, which could oxidize the hydroquinone to the quinone. ias.ac.in
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. These reactions are often challenging on highly activated rings like phenols and hydroquinones and can be limited by the deactivating effect of the sulfonyl group.
Due to the high activation from the hydroxyl groups, these reactions may require careful control of conditions to avoid over-substitution or oxidation of the starting material.
Derivatization Reactions of the Hydroxyl Groups (e.g., O-Alkylation, O-Acylation)
The hydroxyl groups of this compound, being phenolic in nature, are amenable to various derivatization reactions, most notably O-alkylation and O-acylation. These reactions target the oxygen atom of the hydroxyl groups, converting them into ethers and esters, respectively. The presence of the electron-withdrawing phenylsulfonyl group is expected to increase the acidity of the phenolic protons, potentially influencing the reaction conditions required for these transformations compared to unsubstituted hydroquinone.
O-Alkylation: This process involves the formation of an ether linkage. For hydroquinone systems, alkylation can be achieved using alkylating agents such as alcohols or olefins in the presence of an acid catalyst. For instance, the reaction of hydroquinone with tertiary alcohols or olefins in the presence of dilute sulfuric acid can yield dialkyl hydroquinone products. google.com The reaction proceeds via the protonation of the alcohol or olefin to form a carbocation, which then acts as an electrophile and attacks the electron-rich aromatic ring. While this describes C-alkylation, O-alkylation is typically achieved under Williamson ether synthesis conditions, which involve deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, followed by reaction with an alkyl halide. The specific conditions, such as the choice of base and solvent, would be crucial in directing the reaction towards mono- or di-O-alkylation of the this compound substrate.
O-Acylation: This reaction leads to the formation of an ester. Phenolic groups are known to react effectively with acylating reagents. researchgate.net Standard procedures for O-acylation involve the use of acyl chlorides or acid anhydrides, often in the presence of a base catalyst like pyridine or triethylamine. For this compound, the reaction would likely proceed readily, with the hydroxyl groups acting as nucleophiles attacking the electrophilic carbonyl carbon of the acylating agent. The reaction can be controlled to favor the formation of the mono- or di-acylated product by adjusting the stoichiometry of the reagents.
Table 1: Representative Conditions for Hydroxyl Group Derivatization
| Reaction Type | Reagent Class | Catalyst/Conditions | Expected Product Type |
| O-Alkylation | Alkyl Halide | Base (e.g., NaH, K₂CO₃), Aprotic Solvent | Ether |
| O-Alkylation | Alcohol/Olefin | Acid (e.g., H₂SO₄) | Ether (and C-alkylated byproducts) google.com |
| O-Acylation | Acyl Chloride | Base (e.g., Pyridine) | Ester |
| O-Acylation | Acid Anhydride (B1165640) | Base or Acid Catalyst | Ester researchgate.net |
Reactivity Profile of the Sulfonyl Group: Stability and Potential Cleavage Reactions
The phenylsulfonyl group is generally considered a stable and robust functional group. The sulfur atom is in its highest oxidation state (+6), and the sulfur-carbon bonds connecting the sulfonyl group to the two phenyl rings are strong. However, under specific and often forceful conditions, cleavage of these bonds can occur.
Stability: In typical organic synthesis conditions, such as those used for O-alkylation or O-acylation of the hydroxyl groups, the C-SO₂-C linkage is expected to remain intact. Its stability is attributed to the strong covalent character of the carbon-sulfur bonds. The sulfonyl group is highly resistant to oxidation and moderately resistant to reduction.
Potential Cleavage Reactions: Cleavage of the sulfonyl group in diaryl sulfones or related benzenesulfonamides typically requires specific reagents or energetic conditions. Studies on the gas-phase fragmentation of benzenesulfonamides have shown that cleavage of the S-N bond can be initiated by protonation of the sulfonamide group. researchgate.net For diaryl sulfones, such as this compound, the analogous cleavage of a C-S bond is more difficult. However, certain tandem mass spectrometry studies on para-substituted benzenesulfonic acid anions have indicated that homolytic cleavage of the C-S bond can occur. researchgate.net In synthetic chemistry, reductive cleavage using strong reducing agents like sodium amalgam or certain transition metal hydrides can break the C-S bond. Nucleophilic aromatic substitution reactions could potentially displace the sulfonyl group if the benzenediol ring is further activated with other strong electron-withdrawing groups, though this is generally an unfavorable process.
Table 2: Potential Cleavage Pathways for the Phenylsulfonyl Group
| Cleavage Type | Conditions/Initiation | Mechanism | Notes |
| Reductive Cleavage | Strong reducing agents (e.g., sodium amalgam) | Electron transfer followed by C-S bond scission | Requires harsh reducing conditions |
| Mass Spectrometry Fragmentation | Collision-Induced Dissociation (CID) | Homolytic or heterolytic C-S bond cleavage | Observed in gas phase; provides insight into bond strength researchgate.net |
| Nucleophilic Aromatic Substitution | Strong nucleophile, activated ring | SNAr pathway | Generally difficult for sulfonyl groups as leaving groups |
Isomer-Dependent Reaction Mechanism Studies for Related Benzenediol Systems
The reactivity of benzenediols is highly dependent on the relative positions of the hydroxyl groups (ortho, meta, or para). Studies on the catalytic pyrolysis of the three structural isomers of benzenediol—catechol (1,2-benzenediol), resorcinol (1,3-benzenediol), and hydroquinone (1,4-benzenediol)—reveal distinct reaction mechanisms and product distributions. rsc.org These differences provide a framework for understanding how the structure of this compound, a substituted hydroquinone, might influence its reactivity compared to its hypothetical isomers.
Hydroquinone (p-benzenediol): This isomer, which forms the core of the target molecule, primarily undergoes dehydrogenation to produce p-benzoquinone. rsc.org This pathway is favored because of the direct electronic communication between the two para-hydroxyl groups.
Catechol (o-benzenediol): The ortho isomer tends to dehydrate, forming a highly reactive intermediate known as fulvenone. This intermediate can then undergo further reactions like decarbonylation to yield cyclopentadiene. rsc.org
Resorcinol (m-benzenediol): The meta isomer is the most stable of the three. Both dehydration and dehydrogenation reactions are less favorable because the meta-positioning of the hydroxyl groups prevents direct electronic conjugation, leading to higher energy biradical intermediates. rsc.org
These isomer-dependent pathways highlight the critical role of substituent positioning on the benzene (B151609) ring. For this compound, the fundamental reactivity would be based on the hydroquinone framework (para-diol). Therefore, reactions involving oxidation would likely proceed via a quinone-type intermediate. The presence of the phenylsulfonyl substituent would further modify this reactivity by influencing the electron density of the ring and the acidity of the hydroxyl groups.
Table 3: Comparison of Reaction Pathways for Benzenediol Isomers
| Isomer | Relative Position of -OH Groups | Dominant Reaction Pathway (Catalytic Pyrolysis) | Key Intermediate/Product | Reference |
| Catechol | 1,2- (ortho) | Dehydration | Fulvenone | rsc.org |
| Resorcinol | 1,3- (meta) | Most stable, less reactive | Biradical intermediates (unfavorable) | rsc.org |
| Hydroquinone | 1,4- (para) | Dehydrogenation | p-Benzoquinone | rsc.org |
An exploration of the chemical strategies employed to modify this compound reveals a versatile scaffold amenable to a wide range of structural alterations. These modifications are crucial for probing structure-property relationships and developing new molecules with tailored chemical and biological characteristics. The derivatization strategies primarily focus on three key areas: substitution on the phenylsulfonyl ring, functionalization of the hydroxyl groups on the benzenediol ring, and alteration of the core aromatic structure.
Exploration of Non Biological Applications of 2 Phenylsulfonyl 1,4 Benzenediol
Investigation as Polymerization Inhibitors in Synthetic Processes
The structural similarity of 2-(Phenylsulfonyl)-1,4-benzenediol to hydroquinone (B1673460), a known and effective polymerization inhibitor, suggests its potential in this application. Polymerization inhibitors are crucial in preventing the premature and unwanted polymerization of monomers during synthesis, purification, and storage. They function by scavenging free radicals that initiate polymerization chains. The phenolic hydroxyl groups on the benzenediol ring are key to this activity, as they can donate hydrogen atoms to terminate radical species.
Evaluation as Antioxidants in Industrial and Chemical Systems
The antioxidant potential of this compound is another area of interest, stemming from the established antioxidant properties of phenolic compounds. ontosight.ai In industrial and chemical systems, antioxidants are vital for preventing the degradation of organic materials, such as plastics, elastomers, and lubricants, by atmospheric oxygen. The mechanism of action for phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group to a peroxy radical, thereby terminating the autoxidation chain reaction.
While the benzenediol moiety in this compound is expected to confer antioxidant properties, detailed studies evaluating its performance in specific industrial systems are lacking. Key performance metrics, such as oxidation induction time and the ability to prevent changes in physical properties of materials, have not been publicly documented for this specific compound.
Application as Reducing Agents in Specialized Chemical Transformations and Material Science
The hydroquinone structure within this compound suggests its capacity to act as a reducing agent. Hydroquinones are known to be oxidized to the corresponding quinones, a transformation that allows them to reduce other chemical species. This property is fundamental to applications such as in photographic developers, where hydroquinone reduces silver halides to metallic silver.
The presence of the electron-withdrawing phenylsulfonyl group on the benzene (B151609) ring would modulate the redox potential of the hydroquinone moiety compared to the parent compound. However, specific examples and research findings on the application of this compound as a reducing agent in specialized chemical transformations or in material science, for instance, in the synthesis of metallic nanoparticles, are not described in the available literature.
Role as Key Chemical Intermediates in the Synthesis of Advanced Materials
The bifunctional nature of this compound, with its reactive hydroxyl groups and the phenylsulfonyl substituent, positions it as a potential key intermediate in the synthesis of more complex molecules and advanced materials.
Components in Functional Polymer Architectures
The diol functionality of this compound allows it to be used as a monomer in the synthesis of functional polymers, such as polyesters, polyethers, and polyurethanes. The incorporation of the phenylsulfonyl group into the polymer backbone could impart specific properties, such as altered thermal stability, solubility, or refractive index. Despite the potential for creating novel polymer architectures, the scientific literature does not currently contain specific examples or detailed characterization of functional polymers synthesized using this compound as a monomer or comonomer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
